molecular formula C8H5ClN2O6 B1266434 Methyl 4-chloro-3,5-dinitrobenzoate CAS No. 2552-45-6

Methyl 4-chloro-3,5-dinitrobenzoate

Cat. No.: B1266434
CAS No.: 2552-45-6
M. Wt: 260.59 g/mol
InChI Key: YJUFTUQWRBJBJN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C8H5ClN2O6 and its molecular weight is 260.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56926. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic and Equilibrium Studies

Methyl 4-chloro-3,5-dinitrobenzoate has been studied for its reactions with hydroxide ions in various solvent mixtures. Crampton and Greenhalgh (1986) investigated the kinetic and equilibrium data of this compound, revealing competition between attack at carbonyl and aryl carbon atoms, influenced by the solvent composition (Crampton & Greenhalgh, 1986).

Nucleophilic Substitution Studies

Muthukrishnan, Kannan, and Swaminathan (1974) explored the participation of o-carboxylate groups in aromatic nucleophilic substitution involving this compound. This study highlighted the formation of various aromatic compounds via nucleophilic substitution, emphasizing the role of o-carboxylate groups (Muthukrishnan, Kannan, & Swaminathan, 1974).

Molecular Structure Analysis

Vasconcelos et al. (2006) examined the molecular structures of methyl 3,5-dinitrobenzoate, providing insights into the formation of complex three-dimensional framework structures through hydrogen bonding. This research is significant for understanding the molecular interactions and structural configurations of similar compounds (Vasconcelos et al., 2006).

Nucleophilic Substitution Reaction Mechanisms

Y. Hasegawa (1984) conducted a study on the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine, revealing the formation and decomposition of an intermediate complex. This research contributes to understanding the reaction mechanisms of similar nucleophilic substitution processes (Hasegawa, 1984).

Synthesis of Energetic Compounds

Dalinger et al. (2012) investigated the synthesis of 4-substituted 3,5-dinitropyrazoles using 4-chloro-3,5-dinitropyrazole, exploring the transformations under the action of various nucleophiles. Their study provides a method for preparing such compounds, which could have applications in energetic material synthesis (Dalinger et al., 2012).

Solubility and Molecular Interaction Studies

Research by Qian et al. (2019) and others have focused on the solubility of various compounds, including 3,5-dinitrobenzoic acid, in different solvents. These studies offer insights into the solubility characteristics and molecular interactions of similar compounds (Qian et al., 2019).

Enzymatic Dehalogenation

Thiele, Müller, and Lingens (1988) explored the enzymatic dehalogenation of chlorinated nitroaromatic compounds, including 4-chloro-3,5-dinitrobenzoate. Their findings contribute to the understanding of biological processes involving such compounds (Thiele, Müller, & Lingens, 1988).

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing when handling "Methyl 4-chloro-3,5-dinitrobenzoate" .

Biochemical Analysis

Biochemical Properties

Methyl 4-chloro-3,5-dinitrobenzoate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses and detoxification pathways. The compound can act as a substrate for certain reductases, leading to the reduction of its nitro groups to amino groups. This interaction is crucial for understanding the detoxification mechanisms in cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain reductases, preventing the reduction of nitro groups to amino groups. This inhibition can result in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in persistent oxidative stress and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can induce toxicity and adverse effects. These effects include oxidative damage, disruption of cellular metabolism, and alterations in gene expression. It is important to determine the threshold dose to avoid toxic effects in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as reductases and oxidases, leading to the formation of different metabolites. These metabolic pathways are crucial for understanding the compound’s effects on metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is also important for its metabolic transformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s distribution and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding its subcellular localization is crucial for elucidating its mechanism of action .

Properties

IUPAC Name

methyl 4-chloro-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUFTUQWRBJBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180221
Record name Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2552-45-6
Record name Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2552-45-6
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Record name Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-CHLORO-3,5-DINITROBENZOATE
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Synthesis routes and methods I

Procedure details

4-Chloro-3,5-dinitrobenzoic acid (25.0 gm.) is dissolved in a cooled solution of methanol (125 ml.) and concentrated sulfuric acid (3.0 ml.). The reaction mixture is allowed to warm to room temperature and then heated to reflux for 18 hours. The product precipitated as light yellow needles on cooling, which are collected by filtration and washed with 15 ml. of methanol (24.0 gm., m.p. 102°-104.5°). Recrystallization from methanol gives light yellow needles (23.6 g., m.p. 104- 105.5). 89% yield).
Quantity
25 g
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125 mL
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3 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2.96 ml of SOC12 is added at 0° C., under an inert atmosphere and dropwise to 10 g of 3,5-dinitro-4-chlorobenzoic acid (JANSSEN) in 150 ml of methanol and agitation is carried out under reflux of methanol for 2 hours then for 15 hours at ambient temperature. The reaction medium is poured into ice and precipitation of the product is observed. After drying, 10.3 g of expected product is obtained.
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10 g
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150 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Into a 250 ml round-bottomed flask equipped with a stirrer, thermometer and reflux condenser 74 g (0.3 mole) of 4-chloro-3,5-dinitro-benzoic acid, 128 g (4.0 mole) methanol and 14 g of concentrated sulfuric acid are introduced. The reaction mixture is refluxed under stirring for 8 hours, whereupon it is cooled to room temperature. The precipitated desired compound is filtered off, washed with 20 ml of cold methanol and dried. Thus 74.2 g of the desired compound are obtained, yield 95%, purity 99%.
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74 g
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128 g
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14 g
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Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Methyl 4-chloro-3,5-dinitrobenzoate particularly reactive with hydroxide ions?

A: The presence of the nitro groups (-NO2) and the ester group (-COOCH3) at specific positions on the benzene ring significantly influences the reactivity of this compound [, ]. These electron-withdrawing groups increase the electrophilicity of the ring, making it susceptible to nucleophilic attack by hydroxide ions (OH-). This attack can occur at two main sites: the carbonyl carbon of the ester group and the ring carbon bearing the chlorine atom.

Q2: How does the solvent system affect the reaction pathway of this compound with hydroxide ions?

A: Studies using dimethyl sulfoxide-water mixtures as solvents revealed a fascinating competition between attack at the carbonyl carbon and the aryl carbon []. As the proportion of dimethyl sulfoxide increases, attack at the aryl carbon (specifically, the carbon attached to chlorine) becomes more favored. This suggests that solvent polarity plays a crucial role in influencing the reaction pathway and ultimately, the product distribution.

Q3: Can you elaborate on the structural features of this compound based on the research?

A: X-ray crystallography studies provided detailed insights into the molecule's structure []. The two nitro groups and the ester group are not coplanar with the benzene ring but are twisted out of plane. Specifically, the nitro groups form dihedral angles of 29.6° and 82.3° with the benzene ring, while the ester group makes an angle of 13.7°. This non-planarity is likely due to steric hindrance between these substituents. Furthermore, the crystal structure reveals weak C-H⋯O interactions, indicating potential intermolecular interactions.

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